molecular formula C18H14FNO5S B12914434 Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate CAS No. 83803-43-4

Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate

Cat. No.: B12914434
CAS No.: 83803-43-4
M. Wt: 375.4 g/mol
InChI Key: KRLWRCQREPLMRM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and fluorosulphonyl-containing molecules. Examples are:

Uniqueness

Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83803-43-4

Molecular Formula

C18H14FNO5S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-(4-fluorosulfonylphenyl)-4-oxo-1H-quinoline-5-carboxylate

InChI

InChI=1S/C18H14FNO5S/c1-2-25-18(22)13-4-3-5-14-17(13)16(21)10-15(20-14)11-6-8-12(9-7-11)26(19,23)24/h3-10H,2H2,1H3,(H,20,21)

InChI Key

KRLWRCQREPLMRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=CC2=O)C3=CC=C(C=C3)S(=O)(=O)F

Origin of Product

United States

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